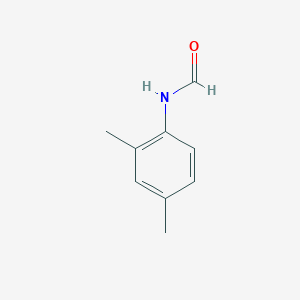

N-(2,4-Dimethylphenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFDPSBOUCXJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037697 | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60397-77-5 | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60397-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-DIMETHYLPHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81G373YUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

N-(2,4-Dimethylphenyl)formamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Dimethylphenyl)formamide, a significant metabolite of the widely used acaricide amitraz, is a compound of interest in the fields of toxicology, environmental science, and drug development. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of N-(2,4-Dimethylphenyl)formamide. Detailed experimental protocols for its synthesis, purification, and characterization by modern spectroscopic techniques are presented. Furthermore, this document elucidates the compound's interaction with octopamine (B1677172) receptors, a key signaling pathway in invertebrates, providing valuable insights for researchers in insecticide development and neuropharmacology.

Core Properties of N-(2,4-Dimethylphenyl)formamide

N-(2,4-Dimethylphenyl)formamide is a secondary amide that plays a crucial role as a metabolite of the formamidine (B1211174) pesticide, Amitraz.[1] It is also a valuable synthetic intermediate in organic chemistry.[2]

Chemical and Physical Data

A summary of the key chemical and physical properties of N-(2,4-Dimethylphenyl)formamide is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO | [1][3] |

| Molecular Weight | 149.19 g/mol | [1][3] |

| CAS Number | 60397-77-5 | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 112.8-113.4 °C | [4] |

| IUPAC Name | N-(2,4-dimethylphenyl)formamide | [1] |

| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide | [1] |

Experimental Protocols

Synthesis of N-(2,4-Dimethylphenyl)formamide

A practical and convenient method for the N-formylation of amines involves the use of formic acid. The following protocol is adapted from a general procedure for the formylation of anilines.[5][6]

Reaction Scheme:

Materials:

-

Formic acid (88-98%)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 2,4-dimethylaniline (1.0 eq).

-

Add toluene to the flask to create a solution.

-

Add formic acid (1.2-1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The expected yield is typically high, often exceeding 85-90%.[5]

Purification by Recrystallization

The crude N-(2,4-Dimethylphenyl)formamide can be purified by recrystallization to obtain a product of high purity. An ethanol (B145695)/water mixture is a suitable solvent system.[7][8][9]

Materials:

-

Crude N-(2,4-Dimethylphenyl)formamide

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude N-(2,4-Dimethylphenyl)formamide in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot deionized water dropwise to the solution until a slight turbidity persists.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-(2,4-Dimethylphenyl)formamide is expected to show distinct signals for the aromatic protons, the methyl protons, and the formyl proton. Due to restricted rotation around the amide C-N bond, some signals may appear as two sets.[2] The following is a predicted spectrum based on data for a similar compound, N-(2,4-Dimethylphenyl)formamide (2i), recorded in DMSO-d₆.[4]

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Concentration: Approximately 10-20 mg/mL

-

Temperature: Room temperature

Expected Chemical Shifts (δ) in CDCl₃ (Predicted):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ~7.0-7.6 | m | 3H | Ar-H |

| Formyl CH | ~8.2-8.3 | d | 1H | -NHCHO |

| Methyl CH₃ | ~2.2-2.3 | d | 6H | Ar-CH₃ |

| Amide NH | ~9.4 | s | 1H | -NHCHO |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-(2,4-Dimethylphenyl)formamide will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N functional groups.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[10][11]

-

Instrument: FTIR Spectrometer

-

Scan Range: 4000-400 cm⁻¹

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3250 | N-H stretch | Amide |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (Methyl) |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1250 | C-N stretch (Amide III) | Amide |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Ionization Mode: Electron Ionization (EI)

-

Inlet System: Gas Chromatography (GC) or direct insertion probe

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 149[1]

-

Key Fragments: The mass spectrum is expected to show fragments corresponding to the loss of the formyl group (-CHO) and other characteristic cleavages of the aromatic ring and methyl groups. A significant peak at m/z 120 is commonly observed.[1]

Signaling Pathway Involvement

N-(2,4-Dimethylphenyl)formamide is a metabolite of amitraz, which is known to act as an agonist at octopamine receptors in invertebrates. Octopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission and neuromodulation.[12][13][14][15]

Octopamine Receptor Signaling

The binding of an agonist, such as a metabolite of amitraz, to an octopamine receptor initiates a signaling cascade. Depending on the receptor subtype, this can lead to the activation of different G-proteins and downstream effectors. A common pathway involves the activation of Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Caption: Agonist-induced Octopamine Receptor Signaling Pathway.

Experimental Workflow for Receptor Activity Assay

To investigate the activity of N-(2,4-Dimethylphenyl)formamide on a specific octopamine receptor, a cell-based assay can be employed. This typically involves expressing the receptor in a suitable cell line and then measuring the downstream signaling events upon application of the compound.

Caption: Workflow for Octopamine Receptor Activity Assay.

Conclusion

This technical guide has provided a comprehensive overview of the basic properties of N-(2,4-Dimethylphenyl)formamide, including its chemical and physical characteristics, detailed experimental protocols for its synthesis and purification, and methods for its spectroscopic characterization. The elucidation of its likely involvement in the octopamine receptor signaling pathway offers a critical foundation for further research into its biological activity. This information is intended to be a valuable resource for scientists and professionals engaged in research and development in related fields.

References

- 1. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2,4-Dimethylphenyl)formamide | 60397-77-5 | Benchchem [benchchem.com]

- 3. GSRS [precision.fda.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. shimadzu.com [shimadzu.com]

- 11. m.youtube.com [m.youtube.com]

- 12. A single amino acid residue controls Ca2+ signaling by an octopamine receptor from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [dr.lib.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2,4-Dimethylphenyl)formamide (CAS: 60397-77-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2,4-Dimethylphenyl)formamide, a significant chemical intermediate and a primary metabolite of the formamidine (B1211174) pesticide, Amitraz. This document consolidates critical information regarding its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role within biological systems. Particular emphasis is placed on its formation via the metabolic breakdown of Amitraz and the broader toxicological implications of the formamidine class of compounds. The guide is intended to be a valuable resource for professionals in research, and drug and pesticide development, offering structured data, methodologies, and visual representations of key chemical and biological processes.

Chemical and Physical Properties

N-(2,4-Dimethylphenyl)formamide is a white to off-white crystalline solid. Its core structure consists of a formamide (B127407) group attached to a 2,4-dimethylphenyl moiety. This substitution pattern significantly influences its chemical reactivity and physical characteristics.

| Property | Value | Reference(s) |

| CAS Number | 60397-77-5 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| IUPAC Name | N-(2,4-dimethylphenyl)formamide | [1] |

| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide, Form-2',4'-xylidide | [1] |

| Appearance | Off-White to Pale Pink Solid | |

| Melting Point | 114-118 °C | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in organic solvents | |

| InChI | InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) | [1] |

| InChIKey | JOFDPSBOUCXJCC-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C=C1)NC=O)C | [1] |

Synthesis of N-(2,4-Dimethylphenyl)formamide

The primary and most direct method for the synthesis of N-(2,4-Dimethylphenyl)formamide is the N-formylation of 2,4-dimethylaniline (B123086) using formic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Formylation of 2,4-Dimethylaniline

This protocol describes a general procedure for the synthesis of N-(2,4-Dimethylphenyl)formamide.

Materials:

-

2,4-Dimethylaniline

-

Formic acid (85-98% purity)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 2,4-dimethylaniline (1.0 equivalent).

-

Reagent Addition: Add toluene as the solvent, followed by the slow addition of formic acid (1.2-1.5 equivalents).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude N-(2,4-Dimethylphenyl)formamide.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a crystalline solid.

Synthesis Workflow

Caption: A flowchart illustrating the synthesis of N-(2,4-Dimethylphenyl)formamide.

Analytical Methods

Accurate and sensitive analytical methods are crucial for the quantification of N-(2,4-Dimethylphenyl)formamide, especially in complex matrices such as environmental and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the analysis of N-(2,4-Dimethylphenyl)formamide.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MSD Transfer Line Temperature: 280 °C

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

-

Characteristic Ions for SIM: m/z 149 (M+), 121, 91 (These should be confirmed with a standard)

Sample Preparation:

-

Standard Solution: Prepare a stock solution of N-(2,4-Dimethylphenyl)formamide in a suitable solvent (e.g., ethyl acetate, acetone). Prepare a series of calibration standards by serial dilution.

-

Sample Extraction: For solid samples, an extraction with an organic solvent may be necessary. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) might be required to remove matrix interferences.

-

Analysis: Inject an appropriate volume (e.g., 1 µL) of the prepared sample or standard into the GC-MS system.

Biological Significance and Signaling Pathways

N-(2,4-Dimethylphenyl)formamide is primarily of interest due to its role as a major metabolite of the formamidine pesticide, Amitraz. Understanding the metabolic fate of Amitraz is crucial for assessing its environmental impact and toxicological profile.

Amitraz Metabolism

Amitraz undergoes hydrolysis in biological systems and the environment to yield several metabolites, with N-(2,4-Dimethylphenyl)formamide being a key product. The degradation pathway is pH-dependent.

Caption: A simplified metabolic pathway of Amitraz to N-(2,4-Dimethylphenyl)formamide.

Mechanism of Action of Formamidine Pesticides

Amitraz and other formamidine pesticides exert their toxic effects primarily by acting as agonists at octopamine (B1677172) receptors in invertebrates.[2] Octopamine is a key neurotransmitter and neuromodulator in insects and other arthropods, playing a role analogous to norepinephrine (B1679862) in vertebrates.

The binding of Amitraz or its active metabolites to octopamine receptors triggers a cascade of downstream signaling events, leading to neuronal hyperexcitability, paralysis, and ultimately, the death of the target pest. This mechanism provides a degree of selectivity, as octopamine signaling is less critical in vertebrate nervous systems.

Caption: The mechanism of action of Amitraz via the octopamine receptor signaling pathway.

Safety and Handling

N-(2,4-Dimethylphenyl)formamide is classified as toxic if swallowed and is suspected of causing genetic defects. It is also toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

N-(2,4-Dimethylphenyl)formamide is a compound of significant interest in the fields of organic synthesis, environmental science, and toxicology. Its role as a key metabolite of the pesticide Amitraz underscores the importance of understanding its chemical properties, synthesis, and biological interactions. This technical guide provides a foundational resource for researchers and professionals, offering detailed protocols and a summary of the current knowledge on this compound. Further research into its specific biological activities and potential for drug development may reveal new applications for this versatile molecule.

References

Technical Guide: Molecular Weight of N-(2,4-Dimethylphenyl)formamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,4-Dimethylphenyl)formamide is an organic compound with significant applications in chemical synthesis and research. A fundamental physicochemical property of any compound is its molecular weight, which is crucial for stoichiometric calculations in reactions, preparation of solutions with specific molarity, and analytical characterization. This guide provides a detailed breakdown of the calculation of the molecular weight of N-(2,4-Dimethylphenyl)formamide based on its chemical formula.

Chemical Structure and Formula

The chemical structure of N-(2,4-Dimethylphenyl)formamide consists of a formamide (B127407) group attached to a 2,4-dimethylphenyl ring. From this structure, the molecular formula is determined to be C₉H₁₁NO.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

The first step is to identify the number of atoms of each element present in the molecule.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 |

| Hydrogen | H | 11 | 1.008 |

| Nitrogen | N | 1 | 14.007 |

| Oxygen | O | 1 | 15.999 |

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

-

Mass from Carbon: 9 atoms * 12.011 g/mol = 108.099 g/mol

-

Mass from Hydrogen: 11 atoms * 1.008 g/mol = 11.088 g/mol

-

Mass from Nitrogen: 1 atom * 14.007 g/mol = 14.007 g/mol

-

Mass from Oxygen: 1 atom * 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 108.099 + 11.088 + 14.007 + 15.999 = 149.193 g/mol

The nominal molecular weight, using integer masses for the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is 149 g/mol . However, for most chemical calculations, the weighted average (monoisotopic or molar) mass is used, resulting in 149.19 g/mol .

Caption: Calculation workflow for the molecular weight of N-(2,4-Dimethylphenyl)formamide.

Experimental Protocols for Molecular Weight Determination

While the theoretical molecular weight is calculated from the chemical formula, it can be experimentally verified using several analytical techniques. The most common and accurate method is Mass Spectrometry.

Objective: To determine the mass-to-charge ratio (m/z) of the ionized compound, which provides its molecular weight.

Methodology:

-

Sample Preparation: A dilute solution of N-(2,4-Dimethylphenyl)formamide is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for this type of molecule. In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

Mass Analysis: The generated ions are directed into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For N-(2,4-Dimethylphenyl)formamide, a prominent peak would be expected at an m/z corresponding to the protonated molecule [M+H]⁺, which would be approximately 150.19.

Caption: Experimental workflow for molecular weight determination using Mass Spectrometry.

Summary

This guide has detailed the calculation of the molecular weight of N-(2,4-Dimethylphenyl)formamide and outlined a standard experimental procedure for its verification. The accurate molecular weight is a critical parameter for any research or development activity involving this compound.

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO |

| Calculated Molecular Weight | 149.19 g/mol |

| Nominal Mass | 149 Da |

| Expected Mass Spec Peak [M+H]⁺ | ~150.19 m/z |

An In-depth Technical Guide to the Chemical Structure Elucidation of N-(2,4-Dimethylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of N-(2,4-Dimethylphenyl)formamide, a significant metabolite of the formamidine (B1211174) insecticide, Amitraz.[1][2] This document details the core analytical techniques and experimental protocols utilized to confirm its molecular structure, presenting key data in a structured format for clarity and comparative analysis.

Compound Identification and Properties

N-(2,4-Dimethylphenyl)formamide is an organic compound classified as a secondary amide and an aryl derivative.[3] It is structurally derived from formic acid with the hydroxyl group substituted by an N-(2,4-dimethylphenyl)amino group.[3] The presence of the 2,4-dimethylphenyl (or 2,4-xylyl) group attached to the nitrogen atom categorizes it as an N-aryl amide.[3]

A summary of its fundamental properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | N-(2,4-dimethylphenyl)formamide | [4] |

| CAS Number | 60397-77-5 | [4] |

| Molecular Formula | C₉H₁₁NO | [3][4][5] |

| Molecular Weight | 149.19 g/mol | [4][5] |

| Synonyms | 2,4-dimethylformanilide, Form-2',4'-xylidide, Amitraz Impurity B | [4] |

| Melting Point | 114-118 °C |

Synthesis

The primary synthetic route to N-(2,4-Dimethylphenyl)formamide is the formylation of 2,4-dimethylaniline (B123086).

Logical Workflow for Synthesis:

Caption: Synthesis of N-(2,4-Dimethylphenyl)formamide.

Experimental Protocol: Synthesis via Formylation

The most direct method for the synthesis of N-(2,4-Dimethylphenyl)formamide involves the reaction of 2,4-dimethylaniline with formic acid.[3] This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group of 2,4-dimethylaniline attacks the carbonyl carbon of formic acid, resulting in the formation of the formamide (B127407) and water.[3] Acid catalysts are often employed to accelerate this formylation process.[3] To achieve milder reaction conditions and potentially higher yields, derivatives of formic acid can also be utilized as formylating agents.[3]

Spectroscopic Data for Structural Elucidation

The structural confirmation of N-(2,4-Dimethylphenyl)formamide is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the detailed atomic connectivity of N-(2,4-Dimethylphenyl)formamide.[3] A notable characteristic in its ¹H NMR spectrum is the presence of two distinct sets of signals for some protons, which is a result of restricted rotation around the amide (C-N) bond.[3] This leads to the existence of two stable rotational isomers (rotamers), typically designated as E and Z conformers, which are in slow exchange at room temperature on the NMR timescale.[3]

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| NH (Z-isomer) | 9.80 | broad s | - |

| CHO (Z-isomer) | 8.75 | s | - |

| CHO (E-isomer) | 8.38 | d | 11.6 |

| Aromatic H | 7.0 - 7.5 | m | - |

| Methyl Groups | (Not specified) | s | - |

Source: Benchchem[3]

¹³C NMR Spectral Data

Similar to the proton NMR, the ¹³C NMR spectrum also shows doubled signals for the carbon atoms due to the presence of E and Z rotamers, especially for the formyl carbon and the aromatic carbons near the formamide group.[3]

| Carbon Assignment | Chemical Shift (δ) in ppm (E-isomer) | Chemical Shift (δ) in ppm (Z-isomer) |

| C=O (Formyl) | ~162.7 | ~159.2 |

| Aromatic C | 127 - 136 | 127 - 136 |

Source: Benchchem[3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized N-(2,4-Dimethylphenyl)formamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.[3]

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300-3500 |

| C=O Stretch (Carbonyl) | ~1650-1700 |

| C-N Stretch | ~1200-1350 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aromatic C=C Bending | ~1450-1600 |

Source: General IR correlation tables and Benchchem[3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in N-(2,4-Dimethylphenyl)formamide.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its molecular formula.[3] For N-(2,4-Dimethylphenyl)formamide (C₉H₁₁NO), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 150.0913.[3] High-resolution mass spectrometry (HRMS) analysis typically shows a measured m/z value that closely matches this theoretical value, confirming the molecular formula.[3]

Mass Spectrometry Data

| Ion | Theoretical m/z |

| [M+H]⁺ | 150.0913 |

Source: Benchchem[3]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.[4]

-

Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI).

-

Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio.

-

Data Analysis: Compare the experimentally determined mass of the molecular ion with the theoretical exact mass to confirm the elemental composition.

Role as a Metabolite

N-(2,4-Dimethylphenyl)formamide is a known metabolite of the insecticide Amitraz and its metabolite N'-(2,4-dimethylphenyl)-N-methylformamidine.[1][6] The metabolic conversion of these parent compounds leads to the formation of N-(2,4-Dimethylphenyl)formamide.[6]

Metabolic Pathway of Amitraz:

Caption: Metabolic degradation of Amitraz.

Conclusion

The chemical structure of N-(2,4-Dimethylphenyl)formamide is unequivocally elucidated through a combination of synthesis and comprehensive spectroscopic analysis. NMR spectroscopy provides detailed insight into the atomic connectivity and the presence of rotational isomers. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular formula. This collective data provides a robust and definitive structural assignment for this important metabolite.

References

- 1. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2,4-Dimethylphenyl)formamide | LGC Standards [lgcstandards.com]

- 3. N-(2,4-Dimethylphenyl)formamide | 60397-77-5 | Benchchem [benchchem.com]

- 4. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. researchgate.net [researchgate.net]

Solubility of N-(2,4-Dimethylphenyl)formamide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-(2,4-Dimethylphenyl)formamide, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of quantitative solubility data for this specific compound, this guide also presents information on the closely related compound, N-phenylformamide (formanilide), to provide a comparative context. Furthermore, this document details standardized experimental protocols for determining the solubility of organic compounds, including the shake-flask method, gravimetric analysis, and UV/Vis spectroscopy. A generalized workflow for experimental solubility determination is also provided to guide researchers in their laboratory practices.

Introduction to N-(2,4-Dimethylphenyl)formamide

N-(2,4-Dimethylphenyl)formamide, also known as 2',4'-formoxylidide, is an organic compound with the chemical formula C₉H₁₁NO. It belongs to the class of N-aryl amides and is a derivative of formic acid and 2,4-dimethylaniline. The structure of the molecule, featuring a formamide (B127407) group attached to a dimethyl-substituted phenyl ring, influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from its use as a synthetic intermediate to its role as a metabolite of certain pesticides. In the context of drug development, solubility is a crucial parameter that affects a compound's bioavailability and formulation.

Solubility Data

Table 1: Qualitative Solubility of N-(2,4-Dimethylphenyl)formamide

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Sparingly Soluble |

Table 2: Solubility of N-Phenylformamide (Formanilide)

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Ethanol | Soluble | [1][2] |

| Hexane | Limited Solubility | [1] |

| Benzene | Limited Solubility | [1] |

| Ether | Soluble | [2] |

Note: The term "soluble" and "limited solubility" are qualitative. For N-phenylformamide in water, a quantitative value of 25.4 g/L at 20°C has been reported.[2][3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following are detailed protocols for commonly used methods for determining the solubility of organic compounds in organic solvents.

Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of N-(2,4-Dimethylphenyl)formamide in a specific organic solvent at a constant temperature.

Materials:

-

N-(2,4-Dimethylphenyl)formamide (solid)

-

Organic solvent of interest (analytical grade)

-

Glass vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid N-(2,4-Dimethylphenyl)formamide to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the required equilibration time by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[4]

-

Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed in the thermostat for a short period to allow the excess solid to sediment.[5]

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.[5]

-

Analysis: Accurately dilute the filtrate with a suitable solvent and determine the concentration of N-(2,4-Dimethylphenyl)formamide using a validated analytical method such as HPLC or GC.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique that relies on the mass of the solute dissolved in a known mass or volume of the solvent.[6]

Objective: To determine the solubility of N-(2,4-Dimethylphenyl)formamide in a volatile organic solvent.

Materials:

-

N-(2,4-Dimethylphenyl)formamide (solid)

-

Volatile organic solvent of interest

-

Glass vials with screw caps

-

Thermostatically controlled shaker

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of N-(2,4-Dimethylphenyl)formamide in the chosen solvent as described in the shake-flask method (Steps 1-3).

-

Phase Separation and Filtration: Separate the solid and liquid phases as described previously (Steps 4-6).

-

Sample Weighing: Accurately weigh a clean, dry evaporating dish or vial.

-

Aliquot Transfer: Transfer a known volume or mass of the clear, filtered saturated solution into the pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be done at room temperature if the solvent is highly volatile, or by gentle heating in an oven at a temperature below the boiling point of the solute and the solvent's boiling point. Ensure complete removal of the solvent.

-

Drying and Weighing: Dry the residue (the solute) to a constant weight in an oven or a vacuum desiccator and weigh it accurately.[6]

-

Calculation: The solubility is calculated as the mass of the residue (solute) per volume or mass of the solvent used.

UV/Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It requires the creation of a calibration curve.[7]

Objective: To determine the solubility of N-(2,4-Dimethylphenyl)formamide in a UV-transparent organic solvent.

Materials:

-

N-(2,4-Dimethylphenyl)formamide (solid)

-

UV-transparent organic solvent of interest

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution (as in the shake-flask method)

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of N-(2,4-Dimethylphenyl)formamide in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.[7]

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of N-(2,4-Dimethylphenyl)formamide of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This is the calibration curve, and it should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Prepare a Saturated Solution: Prepare a saturated solution of N-(2,4-Dimethylphenyl)formamide as described in the shake-flask method (Steps 1-3).

-

Sample Preparation and Analysis:

-

After equilibration, filter the saturated solution as described previously (Steps 4-6).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility of the compound.

-

Workflow and Logical Diagrams

A systematic approach is crucial for accurate solubility determination. The following diagram illustrates a general workflow for the experimental determination of a compound's solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for N-(2,4-Dimethylphenyl)formamide in a variety of organic solvents remains a gap in the scientific literature, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to determine this crucial physicochemical property. By employing standardized methods such as the shake-flask technique coupled with appropriate analytical procedures like gravimetric analysis or UV/Vis spectroscopy, scientists can generate reliable and reproducible solubility data. This information is invaluable for advancing research in synthetic chemistry, materials science, and drug development where N-(2,4-Dimethylphenyl)formamide or structurally related compounds are of interest.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gravimetric Analysis: Steps, Principles & Examples Explained [vedantu.com]

- 7. researchgate.net [researchgate.net]

The Role of N-(2,4-Dimethylphenyl)formamide as a Key Metabolite of Amitraz: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Amitraz (B1667126), a formamidine (B1211174) pesticide widely utilized in veterinary medicine and agriculture, undergoes rapid biotransformation in biological and environmental systems. Understanding its metabolic fate is critical for toxicological assessment, residue analysis, and forensic investigations. This technical guide provides an in-depth examination of N-(2,4-Dimethylphenyl)formamide (also known as 2',4'-Formoxylidide or DMF), a principal and stable metabolite of Amitraz. We will explore its formation through established metabolic pathways, present quantitative pharmacokinetic and toxicological data, detail the analytical methodologies for its detection, and visualize key processes through structured diagrams. This document serves as a core reference for professionals engaged in the study of Amitraz and its metabolic derivatives.

Introduction to Amitraz and its Metabolism

Amitraz (N,N'-[(Methylimino)dimethylidyne]di-2,4-xylidine) is a non-systemic acaricide and insecticide first synthesized in 1969.[1] Its mechanism of action involves agonist activity at octopamine (B1677172) receptors in the central nervous system of insects, leading to overexcitation, paralysis, and death.[1][2] In mammals, Amitraz acts as an α2-adrenergic agonist, which is the basis for its observed toxic effects, including central nervous system depression, bradycardia, and hypotension.[1][3]

Due to its relative instability, particularly in acidic conditions, Amitraz is rapidly metabolized in vivo.[4][5][6] The study of its metabolites is crucial, as they contribute to the overall toxicological profile and can serve as more persistent markers for exposure.[7][8] Among these, N-(2,4-Dimethylphenyl)formamide (2',4'-Formoxylidide), N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF or BTS-27271), and 2,4-Dimethylaniline (DMA) are the most significant degradation products.[5][9] This guide focuses specifically on the formation, detection, and toxicological significance of N-(2,4-Dimethylphenyl)formamide.

Chemical Properties of N-(2,4-Dimethylphenyl)formamide

N-(2,4-Dimethylphenyl)formamide is a secondary amide and an aryl derivative of formic acid.[10] Its structure, characterized by an amide functional group and a 2,4-dimethylphenyl ring, influences its chemical reactivity and physical properties.[10]

| Property | Value | Source(s) |

| IUPAC Name | N-(2,4-dimethylphenyl)formamide | [10][11] |

| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide, Form-2',4'-xylidide | [9][10][11] |

| CAS Number | 60397-77-5 | [10][11][12] |

| Molecular Formula | C₉H₁₁NO | [10][11][12] |

| Molecular Weight | 149.19 g/mol | [10][11][12] |

| Appearance | Off-White to Pale Pink Solid | [10] |

| Melting Point | 114-118 °C | [10] |

Metabolic Pathway of Amitraz

Amitraz undergoes hydrolysis to form several key metabolites. The primary pathway involves the cleavage of the triazapentadiene structure. This biotransformation can occur in various species, including rats, humans, and honeybees.[1][4][13] The major metabolites resulting from this degradation are N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), N-(2,4-Dimethylphenyl)formamide, and 2,4-Dimethylaniline (DMA).[4][14]

The degradation process is significant in forensic toxicology, as Amitraz itself may decompose rapidly in biological samples, while its metabolites, particularly DMPF, DMF, and DMA, can persist for a much longer time.[7][8]

Caption: Figure 1: Simplified metabolic degradation pathway of Amitraz via hydrolysis.

Pharmacokinetics and Distribution

Studies in Sprague-Dawley rats have shown that after oral or intravenous administration, Amitraz is significantly metabolized, with its metabolites accounting for the majority of the total drug exposure.[9][15] Following a single oral dose, the plasma concentrations of metabolites like 2',4'-formoxylidide (N-(2,4-Dimethylphenyl)formamide) and BTS27271 (DMPF) are substantially higher than the parent compound.[9]

The metabolite BTS27271, in particular, demonstrates higher exposure in the brain compared to Amitraz and other metabolites, which may be a primary contributor to the central nervous system toxicity observed after Amitraz ingestion.[9][15]

| Compound | Administration | Dose | Key Pharmacokinetic Observation | Species | Source |

| Amitraz | Intravenous | 5 mg/kg | Rapidly declined in plasma. | Rat | [9] |

| 2',4'-Formoxylidide | Intravenous (from Amitraz) | 5 mg/kg | Detected in plasma, with concentrations peaking shortly after administration and then declining. | Rat | [9] |

| BTS27271 (DMPF) | Intravenous (from Amitraz) | 5 mg/kg | Reached higher plasma concentrations than Amitraz and persisted longer than the parent compound. | Rat | [9] |

| Amitraz | Oral | 10 mg/kg | Metabolites constituted the majority of total exposure. | Rat | [9] |

Toxicological Role and Mechanism

While Amitraz and its metabolite DMPF (BTS27271) are known to be potent agonists of α-adrenergic and octopamine receptors, the toxicological role of N-(2,4-Dimethylphenyl)formamide is less direct but still significant.[9][16] Recent studies have focused on its contribution to cellular toxicity through mechanisms like oxidative stress.

A study on human liver cancer cells (HepG2) demonstrated that Amitraz was more cytotoxic than its metabolites 2,4-DMA and N-(2,4-Dimethylphenyl)formamide.[14] However, all three compounds were shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and lipid peroxidation (LPO).[14]

| Compound | Assay | Cell Line | Exposure Time | IC₅₀ Value (µM) | Key Finding | Source |

| Amitraz | MTT | HepG2 | 24 h | ~156 µM | Significantly decreased cell viability. | [14] |

| N-(2,4-Dimethylphenyl)formamide | MTT | HepG2 | 24 h | >1500 µM | No significant reduction in cell proliferation. | [14] |

| 2,4-Dimethylaniline (DMA) | MTT | HepG2 | 24 h | ~1500 µM | Decreased cell proliferation at the highest concentration. | [14] |

This data suggests that while N-(2,4-Dimethylphenyl)formamide is less acutely cytotoxic than the parent compound, its ability to induce oxidative stress could contribute to long-term cellular damage.

Caption: Figure 2: Pathway of cytotoxicity mediated by oxidative stress.

Analytical Methodologies

The detection and quantification of Amitraz and its metabolites in complex matrices such as plasma, food, and environmental samples require sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique.[9][17]

Experimental Protocol: LC-MS/MS Analysis of Amitraz and Metabolites in Plasma

This protocol is a representative example based on methodologies described in the literature.[9]

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A).

-

-

Chromatographic Conditions (UPLC):

-

System: Waters Acquity UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (MS/MS):

-

System: Applied Biosystems API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for Amitraz and each metabolite (e.g., N-(2,4-Dimethylphenyl)formamide, DMPF, DMA).

-

Caption: Figure 3: Workflow for the analysis of Amitraz metabolites.

Conclusion

N-(2,4-Dimethylphenyl)formamide is a stable and significant metabolite of the pesticide Amitraz. While it exhibits lower acute cytotoxicity compared to the parent compound and the active metabolite DMPF, its formation is a key aspect of Amitraz's biotransformation. Its persistence makes it a reliable marker for confirming Amitraz exposure in clinical, forensic, and food safety contexts. Furthermore, its potential to induce oxidative stress highlights a possible mechanism for sublethal or chronic toxicity. The well-established LC-MS/MS methodologies allow for its precise quantification, which is essential for comprehensive risk assessment and regulatory monitoring. Continued research into the subtle toxicological effects of this and other Amitraz metabolites is warranted to fully understand the impact of Amitraz use.

References

- 1. Amitraz - Wikipedia [en.wikipedia.org]

- 2. pomais.com [pomais.com]

- 3. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amitraz, an underrecognized poison: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formamidine Pesticides? Never heard of it… | Chats About Toxic Substances With Reneise [u.osu.edu]

- 7. ovid.com [ovid.com]

- 8. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-(2,4-Dimethylphenyl)formamide | 60397-77-5 | Benchchem [benchchem.com]

- 11. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 944. Amitraz (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]

- 14. mdpi.com [mdpi.com]

- 15. Pharmacokinetics and brain distribution of amitraz and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination and surveillance of nine acaricides and one metabolite in honey by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Degradation Products of N-(2,4-Dimethylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Dimethylphenyl)formamide is a compound of significant environmental interest, primarily as a degradation product of the widely used acaricide and insecticide, amitraz (B1667126). Understanding its environmental fate is crucial for comprehensive risk assessment and management of amitraz-based products. This technical guide provides a detailed overview of the known environmental degradation products of N-(2,4-Dimethylphenyl)formamide, summarizing key degradation pathways including hydrolysis, biodegradation, and photodegradation. It outlines detailed experimental protocols for studying these degradation processes and presents available quantitative data in a structured format. Furthermore, this guide includes visualizations of degradation pathways and experimental workflows to facilitate a deeper understanding of the transformation processes.

Introduction

N-(2,4-Dimethylphenyl)formamide, also known as 2',4'-formoxylidide, is a significant metabolite of the formamidine (B1211174) pesticide amitraz.[1][2] Its presence in the environment is directly linked to the application and subsequent degradation of amitraz. The environmental degradation of N-(2,4-Dimethylphenyl)formamide itself involves several processes, primarily hydrolysis, which is significantly influenced by pH.[3] This guide synthesizes the current scientific knowledge on the degradation products of N-(2,4-Dimethylphenyl)formamide, providing a technical resource for researchers and professionals in environmental science and drug development.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | N-(2,4-dimethylphenyl)formamide |

| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide, Form-2',4'-xylidide |

| CAS Number | 60397-77-5 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

Environmental Degradation Pathways

The environmental degradation of N-(2,4-Dimethylphenyl)formamide is primarily understood through the lens of its parent compound, amitraz. The principal degradation pathways are hydrolysis, biodegradation, and photodegradation.

Hydrolysis

Hydrolysis is a major pathway for the degradation of N-(2,4-Dimethylphenyl)formamide and is highly dependent on the pH of the surrounding medium.

-

Acidic Conditions (pH < 3): Under strongly acidic conditions, the primary degradation product is 2,4-dimethylaniline (B123086) .[3]

-

Less Acidic Conditions (pH 3-6): In this pH range, the hydrolysis can yield N'-(2,4-dimethylphenyl)-N'-methylformamidine .[3]

-

Basic Conditions: At a basic pH, N-(2,4-Dimethylphenyl)formamide is considered a major degradation product of amitraz hydrolysis, indicating greater stability under these conditions compared to acidic environments.[3]

The degradation pathway of Amitraz leading to N-(2,4-Dimethylphenyl)formamide and its subsequent hydrolysis products is illustrated below.

Biodegradation

Information on the specific microbial degradation of N-(2,4-Dimethylphenyl)formamide is limited. However, studies on its degradation product, 2,4-dimethylaniline, indicate that it can be metabolized by microorganisms. For instance, Pseudomonas species have been shown to initially metabolize 2,4-dimethylaniline through oxidative deamination. This suggests that if N-(2,4-Dimethylphenyl)formamide is hydrolyzed to 2,4-dimethylaniline in the environment, further microbial degradation of the aniline (B41778) product is possible.

Photodegradation

Quantitative Degradation Data

Quantitative data on the environmental degradation of N-(2,4-Dimethylphenyl)formamide is scarce. The majority of available information is qualitative, identifying the degradation products under different conditions. The half-life of N-(2,4-Dimethylphenyl)formamide in various environmental compartments has not been extensively reported. For context, the half-life of 2,4-D, another compound containing a dimethylphenyl group, has been reported to be around 10 days in soil and less than 10 days in water, but this is a different class of herbicide and the data is not directly transferable.[4]

| Degradation Pathway | Matrix | Condition | Degradation Product(s) | Half-life (t₁/₂) | Reference |

| Hydrolysis | Water | pH < 3 | 2,4-Dimethylaniline | Not Reported | [3] |

| Hydrolysis | Water | pH 3-6 | N'-(2,4-dimethylphenyl)-N'-methylformamidine | Not Reported | [3] |

Experimental Protocols

Detailed experimental protocols for studying the environmental degradation of N-(2,4-Dimethylphenyl)formamide can be adapted from standardized guidelines provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Hydrolysis Study (Adapted from EPA OPPTS 835.2120)

Objective: To determine the rate of hydrolysis of N-(2,4-Dimethylphenyl)formamide in sterile aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Preparation: Prepare a stock solution of N-(2,4-Dimethylphenyl)formamide in a suitable organic solvent (e.g., acetonitrile). The final concentration in the test solutions should not exceed half of its water solubility.

-

Incubation: Add a known amount of the stock solution to the buffer solutions in sterile, sealed containers. Incubate the samples in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each test solution.

-

Analysis: Analyze the samples for the concentration of N-(2,4-Dimethylphenyl)formamide and its degradation products (2,4-dimethylaniline and N'-(2,4-dimethylphenyl)-N'-methylformamidine) using a validated analytical method such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: Determine the rate constants and half-lives for the hydrolysis at each pH.

Aerobic Soil Biodegradation Study (Adapted from OECD 307)

Objective: To determine the rate and route of aerobic biodegradation of N-(2,4-Dimethylphenyl)formamide in soil.

Methodology:

-

Soil Collection and Preparation: Collect fresh soil, sieve it (2 mm), and precondition it at the test temperature for several days.

-

Test Substance Application: Apply a solution of ¹⁴C-labeled N-(2,4-Dimethylphenyl)formamide to the soil samples. The application rate should be environmentally relevant.

-

Incubation: Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

-

Trapping Volatiles and CO₂: Pass a stream of humidified air through the incubation flasks. Trap volatile organic compounds and ¹⁴CO₂ in appropriate solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide).

-

Sampling: At various time points, sacrifice replicate soil samples.

-

Extraction and Analysis: Extract the soil samples with suitable solvents to determine the concentrations of the parent compound and its degradation products. Analyze the extracts and trapping solutions using techniques like Liquid Scintillation Counting (LSC) and HPLC-MS/MS.

-

Data Analysis: Determine the dissipation half-life (DT50) of N-(2,4-Dimethylphenyl)formamide and identify and quantify the major degradation products.

Aqueous Photolysis Study (Adapted from OECD 316)

Objective: To determine the rate of direct photolysis of N-(2,4-Dimethylphenyl)formamide in water.

Methodology:

-

Solution Preparation: Prepare a sterile, buffered aqueous solution of N-(2,4-Dimethylphenyl)formamide.

-

Irradiation: Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Control: Incubate a parallel set of samples in the dark to account for non-photolytic degradation.

-

Sampling: Collect samples from both irradiated and dark control solutions at specific time intervals.

-

Analysis: Analyze the samples for the concentration of the parent compound and any photoproducts using HPLC-MS/MS.

-

Quantum Yield Determination: Determine the quantum yield by measuring the rate of degradation and the light intensity.

-

Data Analysis: Calculate the photolysis rate constant and the environmental half-life.

Analytical Methodology

The analysis of N-(2,4-Dimethylphenyl)formamide and its degradation products in environmental matrices typically involves chromatographic separation coupled with mass spectrometric detection.

-

Sample Preparation: Extraction from complex matrices like soil or water is a critical first step. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a commonly used method for extracting pesticide residues from various samples.[5]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is well-suited for the separation of N-(2,4-Dimethylphenyl)formamide and its polar degradation products. Gas Chromatography (GC) can also be used, particularly for the analysis of the more volatile 2,4-dimethylaniline.

-

Detection: Tandem Mass Spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity, allowing for the accurate identification and quantification of the target analytes at low concentrations.

Conclusion

The environmental degradation of N-(2,4-Dimethylphenyl)formamide is an important aspect of the overall environmental fate of the pesticide amitraz. Hydrolysis is a key degradation pathway, leading to the formation of 2,4-dimethylaniline under acidic conditions. While specific quantitative data on the degradation rates of N-(2,4-Dimethylphenyl)formamide are limited, standardized experimental protocols can be employed to generate this crucial information. Further research focusing on the biodegradation and photodegradation of N-(2,4-Dimethylphenyl)formamide would provide a more complete picture of its environmental persistence and impact. This technical guide serves as a foundational resource for designing and conducting such studies, ultimately contributing to more accurate environmental risk assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-(2,4-Dimethylphenyl)formamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-(2,4-Dimethylphenyl)formamide, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectral data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a comprehensive characterization of N-(2,4-Dimethylphenyl)formamide. The presence of rotational isomers (rotamers) due to restricted rotation around the amide C-N bond is a key feature observed in the NMR spectra, leading to the appearance of distinct sets of signals for the E and Z conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of N-(2,4-Dimethylphenyl)formamide exhibits characteristic signals for the formyl, aromatic, and methyl protons. The data below is presented for two common deuterated solvents, highlighting the solvent effect on chemical shifts and the resolution of rotameric signals.

Table 1: ¹H NMR Spectroscopic Data of N-(2,4-Dimethylphenyl)formamide

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Solvent | Spectrometer Frequency |

| Rotamer Mixture | CDCl₃ | 400 MHz | ||

| Major Rotamer: | ||||

| 8.54 | d, J = 11.2 Hz | CHO | ||

| 7.77 | br s | NH | ||

| 7.20-7.14 | m | Ar-H | ||

| 6.98-6.86 | m | Ar-H | ||

| 2.20 | d, J = 2.0 Hz | Ar-CH₃ | ||

| Minor Rotamer: | ||||

| 8.45 | s | CHO | ||

| 7.71 | d, J = 8.0 Hz | Ar-H | ||

| 7.20-7.14 | m | Ar-H | ||

| 7.08 | br s | NH | ||

| 6.98-6.86 | m | Ar-H | ||

| 2.18 | d, J = 1.6 Hz | Ar-CH₃ | ||

| Single Set of Signals | DMSO-d₆ | 300 MHz | ||

| 2.28 | s | Ar-CH₃ |

Note: The integration of proton signals corresponds to the number of protons in each respective environment. Due to the complexity of the aromatic region and the presence of rotamers, a detailed assignment of individual aromatic protons is not specified in the available data.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ¹H NMR, the presence of rotamers can lead to the doubling of signals, particularly for the formyl carbon and the aromatic carbons near the formamide (B127407) group.

Table 2: ¹³C NMR Spectroscopic Data of N-(2,4-Dimethylphenyl)formamide

| Chemical Shift (δ ppm) | Assignment |

| ~162.7 | C=O (E-isomer) |

| ~159.2 | C=O (Z-isomer) |

| 127-136 | Aromatic Carbons |

| Specific shifts for methyl and other aromatic carbons are not fully detailed in the available literature. |

Infrared (IR) Spectroscopy

The IR spectrum of N-(2,4-Dimethylphenyl)formamide reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: IR Spectroscopic Data of N-(2,4-Dimethylphenyl)formamide (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3167 | N-H Stretch |

| 3073 | Aromatic C-H Stretch |

| 2923 | Aliphatic C-H Stretch |

| 2877 | Aliphatic C-H Stretch |

| 1686 | C=O Stretch (Amide I) |

| 1656 | C=O Stretch (Amide I) |

| 1608 | Aromatic C=C Stretch |

| 1510 | N-H Bend (Amide II) / Aromatic C=C Stretch |

| 1469 | CH₃ Asymmetric Bend |

| 1375 | CH₃ Symmetric Bend |

| 1314 | C-N Stretch (Amide III) |

| 1256 | C-N Stretch (Amide III) |

| 1217 | Aromatic C-H in-plane bend |

| 1121 | |

| 1036 | |

| 932 | |

| 900 | |

| 868 | |

| 828 | Aromatic C-H out-of-plane bend |

| 794 | |

| 721 | |

| 603 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh approximately 10-20 mg of N-(2,4-Dimethylphenyl)formamide for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

-

Gently agitate the vial to ensure the complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. For ¹H NMR, aim for a narrow and symmetrical peak for a reference signal (e.g., residual solvent peak).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to encompass all expected signals.

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz for ¹H NMR) and perform a Fourier transform.

-

Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

1. Sample Preparation:

-

Place a small amount (1-2 mg) of finely ground N-(2,4-Dimethylphenyl)formamide into an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to a fine, uniform powder.

-

Transfer a portion of the powdered mixture into a pellet press.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

2. IR Spectrometer Setup and Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum with a good signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the relationship between the compound and its spectroscopic data, as well as a typical experimental workflow.

Caption: Relationship between N-(2,4-Dimethylphenyl)formamide and its spectroscopic data.

Caption: General experimental workflow for spectroscopic analysis.

The Hydrolytic Fate of Amitraz: A Technical Guide to the Formation of N-(2,4-Dimethylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism behind the formation of N-(2,4-Dimethylphenyl)formamide from the acaricide Amitraz (B1667126). Primarily driven by hydrolysis, this transformation is a critical aspect of Amitraz's environmental fate and metabolic pathway. Understanding this process is paramount for environmental monitoring, toxicology studies, and the development of stable formulations. This document provides a comprehensive overview of the reaction mechanism, quantitative data, and detailed experimental protocols for its analysis.

Core Mechanism: Hydrolysis of the Formamidine (B1211174) Linkage

The principal mechanism for the formation of N-(2,4-Dimethylphenyl)formamide (also known as 2,4-dimethylformanilide, DMF, or BTS-27919) from Amitraz is hydrolysis.[1][2][3] This reaction involves the cleavage of the carbon-nitrogen bonds within the formamidine structure of Amitraz. The rate of this hydrolysis is significantly influenced by pH, with accelerated degradation observed in acidic conditions.[1][3][4]

The degradation of Amitraz is a stepwise process. The initial hydrolysis of Amitraz yields two primary products: N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF or BTS-27271) and N-(2,4-Dimethylphenyl)formamide (DMF).[1][5] Subsequently, DMPF can undergo further hydrolysis to yield an additional molecule of DMF. Finally, under certain conditions, DMF can be hydrolyzed to 2,4-dimethylaniline (B123086) (DMA).[1][4] Stoichiometrically, one mole of Amitraz can ultimately produce two moles of 2,4-dimethylaniline.[1]

Under acidic to neutral conditions (pH 3-6), both DMPF and DMF are significant degradation products.[4] However, in more basic conditions, N-(2,4-Dimethylphenyl)formamide is the main degradation product.[4] The hydrolysis of DMF to DMA is observed to be faster under basic conditions.[1][2]

Quantitative Data on Amitraz Hydrolysis

The rate of Amitraz hydrolysis and the subsequent formation of its metabolites are dependent on environmental conditions. The following table summarizes key quantitative data gathered from various studies.

| Parameter | Value | Conditions | Reference |

| Amitraz Half-life (t½) | |||

| ~21 hours | pH 5 | [1] | |

| ~24 hours | pH 7 | [1] | |

| ~30 hours | pH 9 | [1] | |

| Hydrolysis Rate Constants | |||

| Acid-catalyzed (k_H+) | 2862 ± 553 M⁻¹ h⁻¹ | [1] | |

| Neutral (k_n) | (1.13 ± 0.006) x 10⁻² h⁻¹ | [1] | |

| Recovery of Metabolites | |||

| N-(2,4-Dimethylphenyl)formamide | 81.3 ± 2.4% | SPE-GC-MSD in urine | [6] |

| N'-(2,4-dimethylphenyl)-N-methylformamidine | 87.7 ± 3.7% | SPE-GC-MSD in urine | [6] |